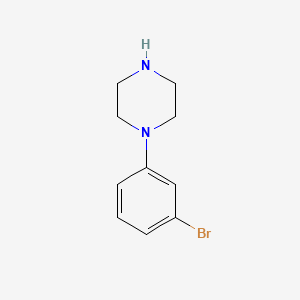

1-(3-Bromophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNABJKDZARLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953283 | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-30-5 | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31197-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31197-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(3-Bromophenyl)piperazine

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)piperazine, focusing on the determination and significance of its molecular weight. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and discuss its functional role in synthetic applications.

Core Physicochemical Properties

This compound is a substituted aromatic piperazine derivative. Its structure, featuring a bromophenyl group attached to a piperazine ring, makes it a valuable scaffold in the synthesis of pharmacologically active molecules.[1] The precise molecular weight is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for unambiguous structural confirmation.

Quantitative data and key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [2][3] |

| Average Molecular Weight | 241.13 g/mol | [2][4] |

| Monoisotopic Mass | 240.02621 Da | [2] |

| CAS Number | 31197-30-5 | [2] |

| Appearance | Solid | |

| InChI Key | DOYNABJKDZARLF-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br | [2] |

The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (241.13 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. This value is paramount for gravimetric measurements and calculating molar quantities for chemical reactions. In contrast, the monoisotopic mass (240.02621 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N). This exact mass is the value experimentally determined by high-resolution mass spectrometry (HRMS), providing a highly specific fingerprint for the compound.[5]

Experimental Verification of Molecular Weight and Structure

Confirming the molecular weight and structural integrity of this compound is a non-negotiable step in any research or development workflow. The two primary techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, making it the definitive technique for molecular weight verification. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this compound.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Bromophenyl)piperazine structure and formula

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine: Structure, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available scaffolds, N-arylpiperazines represent a "privileged" structural motif, consistently appearing in a multitude of clinically significant drugs.[1][2][3] this compound is a prominent member of this class, serving as a versatile and highly valuable intermediate for researchers and drug development professionals. Its structure uniquely combines the favorable pharmacokinetic properties often conferred by the piperazine ring with the synthetic versatility of a brominated aromatic system.[2][4]

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is known to improve aqueous solubility and oral bioavailability, crucial parameters in drug design.[2] Simultaneously, the bromine atom on the phenyl ring acts as a key synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's interaction with its biological target. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, spectroscopic characterization, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that is typically a solid at room temperature. Its core structure consists of a piperazine ring linked via one of its nitrogen atoms to the third carbon of a bromobenzene ring.

Chemical Structure

The IUPAC name for this compound is this compound.[5] The structure is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifiers and computed properties of this compound are summarized in the table below for quick reference.

| Identifier/Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6] |

| Molecular Weight | 241.13 g/mol | [5][6] |

| CAS Number | 31197-30-5 | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid | |

| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br | [5] |

| InChIKey | DOYNABJKDZARLF-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of N-arylpiperazines can be achieved through several established routes. A common and effective method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[7] This approach provides a direct pathway to the desired phenylpiperazine core.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of phenylpiperazines, which can be adapted for this compound starting from 3-bromoaniline. The causality behind this choice is the high reliability and scalability of the condensation reaction between anilines and bis(2-chloroethyl)amine.

Step 1: Preparation of this compound

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1 equivalent) and a suitable high-boiling point solvent such as xylene or 2-ethoxyethanol.

-

Add bis(2-chloroethylamine) hydrochloride (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.

-

Filter the crude product and wash with a cold non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

Step 2: Conversion to Free Base and Purification

-

Suspend the crude hydrochloride salt in water and basify by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until the pH is >10. This deprotonates the piperazine nitrogen, converting the salt to the free base, which is often less water-soluble.

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical self-validating steps in synthesis. The following spectroscopic data are characteristic of this compound.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Region (δ 6.8-7.4 ppm): Four distinct signals corresponding to the protons on the bromophenyl ring. - Piperazine Region (δ 3.0-3.4 ppm): Two multiplets, each integrating to 4 protons, corresponding to the two sets of chemically non-equivalent -CH₂- groups of the piperazine ring. - N-H Signal (variable): A broad singlet for the secondary amine proton, which may exchange with D₂O. |

| ¹³C NMR | - Aromatic Region (δ 115-152 ppm): Six signals, including the carbon attached to bromine (C-Br) at a characteristic upfield shift and the carbon attached to nitrogen (C-N) shifted downfield.[8] - Piperazine Region (δ 45-55 ppm): Two signals for the aliphatic carbons of the piperazine ring.[8][9] |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 240 and 242 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10] - Key Fragments: A base peak at m/z 198/200, resulting from the loss of a C₂H₄N fragment from the piperazine ring, is a characteristic fragmentation pathway for phenylpiperazines.[10][11] |

| Infrared (IR) | - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.[12] - Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[9][12] - Aliphatic C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region.[9][12] - C-N Stretch: Bands in the 1200-1350 cm⁻¹ region. - C-Br Stretch: A characteristic band in the fingerprint region, typically around 500-600 cm⁻¹. |

Chemical Reactivity and Applications in Drug Discovery

The true utility of this compound in drug discovery lies in its dual reactivity. The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated, acylated, or used in reductive amination protocols. More significantly, the C-Br bond on the phenyl ring serves as a versatile anchor point for transition metal-catalyzed cross-coupling reactions.

This dual functionality allows for the creation of large, diverse libraries of compounds from a single intermediate. For example, the piperazine nitrogen can be functionalized to introduce a pharmacophore responsible for target binding, while the bromophenyl group can be modified to optimize pharmacokinetic properties or introduce secondary binding interactions. This is a common strategy in the development of treatments for neurological disorders, cancer, and infectious diseases.[1][4][13]

Workflow: Application in Cross-Coupling Reactions

The diagram below illustrates a generalized workflow where this compound is used as a key starting material in Suzuki or Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used transformations in modern pharmaceutical synthesis.

Caption: Synthetic utility of this compound in drug discovery.

Biological Activity and Precursor Role

While this compound itself is primarily an intermediate, the phenylpiperazine scaffold is a known pharmacophore. For instance, its chlorinated analog, 1-(3-chlorophenyl)piperazine (m-CPP), is a metabolite of the antidepressant drug trazodone and exhibits activity as a serotonergic agonist.[14] Similarly, derivatives of this compound have been investigated for their interaction with various central nervous system (CNS) targets. One study noted that it can inhibit the binding of serotonin to rat brain membranes in vitro.[15] This inherent, albeit modest, biological activity underscores the potential of the core structure and provides a strong rationale for its use in designing new CNS-active agents.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its structure provides a robust and reliable platform for generating molecular diversity through well-established, high-yielding chemical reactions. The combination of the pharmacokinetically favorable piperazine ring and the synthetically versatile bromophenyl group makes it an indispensable intermediate in the quest for novel therapeutics targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional operating in this field.

References

-

This compound | C10H13BrN2 | CID 2757154 - PubChem. Available at: [Link]

-

Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery - A blog post discussing the utility of related compounds. Available at: [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]

-

Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Supporting Information for a research article - The Royal Society of Chemistry. Available at: [Link]

-

This compound - Oakwood Chemical. Available at: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole - ResearchGate. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available at: [Link]

-

Piperazine, 1-[3-(trifluoromethyl)phenyl]- - NIST WebBook. Available at: [Link]

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 31197-30-5 [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 9. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. scispace.com [scispace.com]

- 13. nbinno.com [nbinno.com]

- 14. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 16. fishersci.ca [fishersci.ca]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Predicted Biological Activity of 1-(3-Bromophenyl)piperazine

A Note on the Data Presented: Direct, publicly available quantitative data on the biological activity of 1-(3-Bromophenyl)piperazine is limited. This guide, therefore, presents a predicted pharmacological profile based on well-established structure-activity relationships (SAR) within the phenylpiperazine class of compounds. The quantitative values herein are inferred from the activities of structurally related analogs and should be considered hypothetical until confirmed by direct experimentation.

Introduction: The Phenylpiperazine Scaffold and the Significance of this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] Its derivatives, particularly the N-arylpiperazines, have a rich history of interacting with a variety of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D2) receptors. This promiscuity, combined with the chemical tractability of the piperazine moiety, makes it a fertile ground for drug discovery and a valuable tool for probing the intricacies of neuropharmacology.

This compound emerges as a compound of interest within this class due to the specific electronic and steric properties imparted by the bromine substituent at the meta position of the phenyl ring. The position and nature of the substituent on the phenyl ring are known to significantly influence the affinity and selectivity of these compounds for their biological targets. While direct experimental data for this compound is not extensively documented in publicly accessible literature, its structural similarity to well-characterized phenylpiperazines allows for a reasoned prediction of its biological activity. This guide will, therefore, provide a comprehensive overview of the inferred pharmacological profile of this compound, detailed methodologies for its experimental validation, and a discussion of its likely downstream signaling effects.

Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Driven Hypothesis

The biological activity of phenylpiperazine derivatives is exquisitely sensitive to the substitution pattern on the phenyl ring. The presence of a halogen, such as bromine, at the meta position is a common feature in ligands with significant affinity for serotonin and dopamine receptors.

Predicted Receptor Binding Affinities

Based on the analysis of structurally related compounds, this compound is predicted to exhibit the following binding profile:

| Receptor Subtype | Predicted Kᵢ (nM) | Rationale based on SAR |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 10 - 50 | Phenylpiperazines often show high affinity for 5-HT₁ₐ receptors. The meta-bromo substitution is generally well-tolerated and can contribute to favorable binding interactions. |

| 5-HT₂ₐ | 50 - 200 | Affinity for the 5-HT₂ₐ receptor is common among phenylpiperazines. The meta-bromo group may confer moderate affinity. |

| 5-HT₂C | 20 - 100 | The 5-HT₂C receptor is another common target for this class of compounds, and the meta-substitution is often associated with significant affinity. |

| Dopamine Receptors | ||

| D₂ | 100 - 500 | While many phenylpiperazines bind to D₂ receptors, the affinity can be variable. The meta-bromo substitution may not be optimal for high-affinity D₂ binding compared to other substituents. |

| D₃ | 50 - 250 | Phenylpiperazines often show higher affinity for D₃ over D₂ receptors. The electronic properties of the bromine atom could contribute to a moderate affinity at this subtype. |

| Monoamine Transporters | ||

| SERT | > 1000 | Phenylpiperazines are generally poor inhibitors of the serotonin transporter. |

| DAT | > 1000 | Inhibition of the dopamine transporter is not a primary characteristic of this structural class. |

Note: These values are estimations derived from the analysis of publicly available data on analogous compounds and are intended for illustrative purposes. Experimental verification is required.

Experimental Protocols for Pharmacological Characterization

To empirically determine the biological activity of this compound, a series of in vitro assays are necessary. The following protocols provide a framework for a comprehensive pharmacological evaluation.

Radioligand Binding Assays: Determining Receptor Affinity

The primary method for determining the binding affinity (Kᵢ) of a compound for a specific receptor is the radioligand competition binding assay.

Workflow for Radioligand Binding Assay

A generalized workflow for determining receptor binding affinity.

Step-by-Step Protocol for 5-HT₁ₐ Receptor Binding Assay:

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Radioligand: Use a high-affinity 5-HT₁ₐ receptor radioligand, such as [³H]8-OH-DPAT.

-

Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]8-OH-DPAT (typically at its K₋d value), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

This protocol can be adapted for other G-protein coupled receptors by selecting the appropriate cell line, radioligand, and incubation conditions.

Functional Assays: Characterizing Agonist and Antagonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

Workflow for a cAMP Functional Assay

A workflow for assessing the functional activity of a compound at a Gs or Gi-coupled receptor.

Step-by-Step Protocol for a 5-HT₁ₐ Receptor cAMP Assay (Gᵢ-coupled):

-

Cell Culture: Plate cells expressing the human 5-HT₁ₐ receptor in a 96-well plate and grow to near confluency.

-

Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the concentration of this compound.

-

Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ (half-maximal effective concentration) can be determined.

-

Antagonist Activity: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT) and forskolin. A rightward shift in the agonist's dose-response curve indicates competitive antagonism, and the IC₅₀ (half-maximal inhibitory concentration) can be determined.

-

Predicted Downstream Signaling Pathways

The interaction of this compound with its primary predicted targets, the serotonin and dopamine receptors, is expected to trigger specific intracellular signaling cascades. As these are G-protein coupled receptors (GPCRs), the initial event is the activation of a heterotrimeric G-protein, leading to a variety of downstream effects.

Serotonin 5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is canonically coupled to the Gαi/o family of G-proteins. Agonist activation is predicted to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Predicted signaling pathway upon agonist activation of the 5-HT₁ₐ receptor.

Dopamine D₂ Receptor Signaling

Similar to the 5-HT₁ₐ receptor, the D₂ receptor is also coupled to Gαi/o G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Predicted signaling pathway upon agonist activation of the D₂ receptor.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the biological activity of this compound. Based on established structure-activity relationships, this compound is hypothesized to be a ligand for serotonin and, to a lesser extent, dopamine receptors. The provided experimental protocols offer a clear roadmap for the empirical validation of this predicted profile.

The true pharmacological character of this compound remains to be elucidated through direct experimental investigation. Future studies should focus on obtaining quantitative binding and functional data at a broad panel of CNS receptors and transporters. Such data will be invaluable for determining the compound's selectivity and potential therapeutic applications. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties, brain penetrance, and behavioral effects. The insights gained from such research will not only clarify the specific biological activity of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the pharmacology of the phenylpiperazine class of compounds.

References

- Piperazine derivatives: A review of activity on neurotransmitter receptors. Journal of Basic and Clinical Pharmacy.

- An In-depth Technical Guide to the Dopamine Transporter (DAT) Binding Affinity of 5Me3F4AP. Benchchem.

- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.

- In vitro assays for the functional characterization of the dopamine transporter (D

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.

- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry.

- Dopamine receptor signaling. Journal of Neurochemistry.

- GPCR downstream signalling. Reactome.

- Serotonin Receptor Signaling. QIAGEN.

- G protein-coupled receptor kinases as regulators of dopamine receptor functions. Pharmacological Research.

- Biochemistry, Dopamine Receptors.

- GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.

- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.

- Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. Molecules.

Sources

1-(3-Bromophenyl)piperazine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)piperazine (3-BPP) is a synthetic compound belonging to the phenylpiperazine class, a chemical scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Phenylpiperazine derivatives are known to interact with a range of neurotransmitter receptors, particularly those of the serotonergic, dopaminergic, and adrenergic systems. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon available data for the compound and its close structural analogs. By synthesizing information on receptor binding profiles, functional activities, and downstream signaling pathways, this document aims to provide a foundational understanding for researchers and drug development professionals working with this and related molecules.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous clinically significant drugs and research chemicals.[1] Its structural simplicity, synthetic tractability, and ability to interact with multiple G-protein coupled receptors (GPCRs) have made it a cornerstone in the development of agents targeting the central nervous system (CNS).[2] The pharmacological profile of a phenylpiperazine derivative is heavily influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the second nitrogen of the piperazine ring.

This compound, with its bromine atom at the meta position of the phenyl ring, represents a specific iteration of this versatile scaffold. While detailed pharmacological data for 3-BPP itself is limited in publicly accessible literature, its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), has been extensively studied and serves as a valuable surrogate for elucidating the likely mechanism of action of 3-BPP.

Unraveling the Mechanism of Action of this compound

The primary mechanism of action of this compound is believed to involve its interaction with various neurotransmitter receptors, leading to the modulation of downstream signaling cascades. Based on the available evidence for 3-BPP and the extensive data for its analogs, a multi-target profile is anticipated.

Interaction with the Serotonergic System

The most prominent pharmacological feature of phenylpiperazines is their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. Early research has indicated that this compound inhibits the binding of radiolabeled serotonin to rat brain membranes, providing direct evidence of its engagement with serotonin receptors.[3]

Drawing parallels with its chloro-analog, m-CPP, 3-BPP is likely to exhibit a broad affinity for multiple 5-HT receptor subtypes. m-CPP is known to be a non-selective serotonin agonist, with appreciable affinity for 5-HT1A, 5-HT1B, 5-HT1C (now classified as 5-HT2C), and 5-HT2A receptors.[4][5] Furthermore, m-CPP has been shown to interact with the serotonin transporter (SERT), potentially leading to an increase in extracellular serotonin levels.[6] This dual action of receptor agonism and potential reuptake inhibition suggests a complex modulation of serotonergic neurotransmission.

Table 1: Receptor Binding Profile of the Structurally Related Compound, 1-(3-chlorophenyl)piperazine (mCPP)

| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| 5-HT Receptor Subtypes | 360 - 1300 | [4] |

| α2-Adrenergic Receptor | 570 | [4] |

| Serotonin Transporter (SERT) | 230 | [6] |

This table summarizes the binding affinities of m-CPP, a close structural analog of this compound, to provide an inferred pharmacological profile.

Engagement with Dopaminergic and Adrenergic Systems

Postulated Signaling Pathways

The interaction of this compound with its primary receptor targets is expected to trigger a cascade of intracellular signaling events. As a putative serotonin agonist, its binding to G-protein coupled 5-HT receptors would initiate conformational changes in the receptor, leading to the activation of heterotrimeric G-proteins.

Figure 1: Postulated G-protein coupled signaling pathways for this compound at serotonin receptors.

Experimental Methodologies for Characterization

To definitively elucidate the mechanism of action of this compound, a series of well-established experimental protocols are required. These assays are designed to quantify the binding affinity and functional activity of the compound at its putative receptor targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, hippocampus) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-serotonin, [³H]-ketanserin, [³H]-spiperone), and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2: A simplified workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assays

Objective: To characterize the functional activity of this compound (agonist, antagonist, partial agonist, or inverse agonist) at specific receptors.

Example: cAMP Accumulation Assay for Gs/Gi-coupled Receptors

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7 receptors).

-

Assay Setup: Plate the cells in a multi-well format and pre-incubate with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

-

Compound Addition: Add varying concentrations of this compound to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Conclusion and Future Directions

This compound is a member of the pharmacologically significant phenylpiperazine class of compounds. While direct and comprehensive pharmacological data for 3-BPP is not extensively available, a strong inference can be drawn from the well-characterized profile of its close structural analog, m-CPP. It is highly probable that this compound acts as a multi-target ligand with a predominant affinity for serotonin receptors, likely functioning as a serotonin agonist. It may also interact with adrenergic and dopamine receptors, contributing to a complex overall mechanism of action.

Future research should focus on a comprehensive in vitro pharmacological profiling of this compound to determine its precise binding affinities and functional activities at a broad range of CNS receptors. Subsequent in vivo studies would then be crucial to correlate these molecular actions with behavioral and physiological outcomes. A thorough understanding of its mechanism of action will be essential for any potential development of this compound for therapeutic or research applications.

References

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Fuller, R. W., et al. (1988). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 247(3), 937-943.

- Glennon, R. A. (2003). Arylpiperazines and their affinity for alpha(1)-adrenergic receptors. Current Topics in Medicinal Chemistry, 3(9), 1035-1046.

- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.

- Leopoldo, M., et al. (2011). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 16(12), 10436-10454.

- Meltzer, H. Y., et al. (1989). Multiple serotonin receptor subtype binding profiles of atypical antipsychotic drugs. Clinical Neuropharmacology, 12 Suppl 1, S22-31.

-

PubChem. This compound. Retrieved from [Link]

- Roth, B. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152.

- Sills, M. A., et al. (1984). [3H]8-OH-DPAT labels a novel 5-HT binding site in rat brain membranes. European Journal of Pharmacology, 106(1), 231-232.

- Titeler, M., et al. (1987). [3H]DOB: a specific agonist radioligand for 5-HT2 receptors. European Journal of Pharmacology, 133(1), 129-132.

- Vetulani, J., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.

- Wong, D. T., et al. (1983). A common binding site for tricyclic and nontricyclic 5-hydroxytryptamine uptake inhibitors in rat brain. Journal of Neurochemistry, 41(6), 1548-1554.

Sources

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(3-Bromophenyl)piperazine in Modern Drug Discovery: A Technical Guide for CNS-Targeted Synthesis

Abstract: The phenylpiperazine scaffold is a cornerstone in the architecture of numerous centrally acting therapeutics. Its unique combination of a rigid aromatic ring and a flexible, basic piperazine moiety allows for privileged interactions with a host of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. This guide provides an in-depth technical analysis of 1-(3-bromophenyl)piperazine (m-BPP), a pivotal building block in contemporary drug discovery. We will dissect the strategic importance of the bromine atom as a versatile synthetic handle for library generation, explore the inherent pharmacological tendencies of the arylpiperazine core, and detail the downstream signaling pathways modulated by its derivatives. A case study on the atypical antipsychotic cariprazine will serve to illustrate the translation of these chemical and pharmacological principles into a clinically significant therapeutic. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation CNS therapies.

The Phenylpiperazine Motif: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring is a recurring structural motif in a multitude of medications, including agents for treating cancer, inflammation, and infectious diseases.[1][2][3] Its prevalence is particularly striking in the realm of central nervous system (CNS) disorders.[4] The success of the N-arylpiperazine scaffold can be attributed to several key factors:

-

Pharmacokinetic Properties: The two nitrogen atoms of the piperazine ring can be modulated to fine-tune physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.[5][6]

-

Structural Versatility: The piperazine core provides multiple points for synthetic modification, allowing for the creation of large, diverse chemical libraries to probe structure-activity relationships (SAR).[7]

-

Receptor Affinity: The arylpiperazine structure itself is a well-established pharmacophore with inherent affinity for key CNS targets, including serotonin (5-HT) and dopamine (D) receptors. This makes it an ideal starting point for designing ligands with specific receptor profiles.[8][9]

Drugs such as the anxiolytic buspirone, the antidepressant trazodone, and the atypical antipsychotic aripiprazole all feature the arylpiperazine core, underscoring its therapeutic versatility.[9][10]

This compound: A Chemist's Gateway to Molecular Diversity

This compound (m-BPP) elevates the utility of the parent scaffold by incorporating a bromine atom on the phenyl ring. This seemingly simple addition is a strategic masterstroke, transforming the molecule into a highly versatile intermediate for medicinal chemistry campaigns.

Physicochemical Properties:

The true power of m-BPP lies in the reactivity of its carbon-bromine bond. The bromine atom serves as an exceptionally effective leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for modern C-C and C-N bond formation.[5] This allows chemists to systematically and efficiently introduce a vast array of chemical functionalities at the meta-position of the phenyl ring, thereby exploring a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The most common and powerful of these transformations are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Caption: Synthetic diversification of m-BPP via palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for the synthesis of arylamines. The protocol below is a representative procedure for the coupling of an aryl bromide, such as m-BPP, with a secondary amine, demonstrating a pathway to novel derivatives.

Objective: To synthesize N-Aryl-piperazine derivatives from this compound.

Materials:

-

This compound (1.0 equiv.)

-

Secondary amine (e.g., Morpholine) (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: Add this compound, the secondary amine, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ and the XPhos ligand.

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube containing the reactants via syringe. Stir for 5 minutes to dissolve the solids.

-

Catalyst Addition: Add the catalyst mixture to the reaction vessel.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-piperazine derivative.

Self-Validation Note: This protocol is based on well-established Buchwald-Hartwig amination procedures.[13][14][15] The use of a bulky phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often rate-limiting. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the palladium catalyst and the strong base are sensitive to air and moisture.

Pharmacological Profile: Targeting Serotonergic and Dopaminergic Systems

Arylpiperazine derivatives frequently exhibit high affinity for serotonin and dopamine receptors, which are implicated in the pathophysiology of numerous psychiatric disorders.[9] The specific substitution pattern on the aryl ring dictates the selectivity and functional activity (agonist, partial agonist, or antagonist) at these receptors.

A prime example of a drug built upon an arylpiperazine core is Cariprazine , an atypical antipsychotic approved for schizophrenia and bipolar disorder.[16] While its synthesis starts with 1-(2,3-dichlorophenyl)piperazine, its pharmacological profile provides a powerful illustration of the receptor interactions achievable with this class of compounds. Cariprazine's therapeutic effect is thought to be mediated by its combined activity at dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors.[17][18]

Table 1: Receptor Binding Affinities (Ki) of Cariprazine [17][18][19]

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D₃ | 0.085 | Partial Agonist |

| Dopamine D₂ | 0.49 | Partial Agonist |

| Serotonin 5-HT₁ₐ | 2.6 | Partial Agonist |

| Serotonin 5-HT₂ₑ | 0.58 | Antagonist |

| Serotonin 5-HT₂ₐ | 18.8 | Antagonist |

| Histamine H₁ | 23.2 | Antagonist |

| Serotonin 5-HT₂c | 134 | Antagonist |

| Adrenergic α₁ₐ | 155 | Antagonist |

Note: A smaller Ki value indicates a higher binding affinity.

The high-affinity partial agonism at D₂ and D₃ receptors is a key feature of modern atypical antipsychotics. This allows the drug to act as a "modulator"—it can enhance dopaminergic signaling in brain regions where dopamine is deficient (e.g., the prefrontal cortex, potentially improving negative and cognitive symptoms) and reduce signaling where it is excessive (e.g., the mesolimbic pathway, reducing positive symptoms).[12][17]

Key Signaling Pathways

Understanding the downstream signaling cascades of these receptors is critical for rational drug design.

Dopamine D₂ Receptor Signaling: The D₂ receptor is a canonical Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[6] Additionally, the βγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1] D₂ receptors can also signal through β-arrestin-dependent pathways, which can modulate the Akt/GSK-3 cascade.[6][12]

Caption: Simplified signaling pathways of the Dopamine D₂ receptor.

Serotonin 5-HT₁ₐ Receptor Signaling: Similar to the D₂ receptor, the 5-HT₁ₐ receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and activates GIRK channels, producing an overall inhibitory effect on neuronal firing.[5][20] This is particularly relevant for 5-HT₁ₐ autoreceptors on serotonergic neurons in the raphe nuclei, where their activation reduces serotonin release.[5] However, 5-HT₁ₐ heteroreceptors can also engage other signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are involved in neuroplasticity and cell survival.[11][20]

Caption: Key signaling pathways of the Serotonin 5-HT₁ₐ receptor.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategic tool that grants medicinal chemists access to vast and diverse chemical landscapes. The bromine handle, amenable to robust and high-yielding cross-coupling reactions, allows for the precise installation of various functionalities to tailor the pharmacological profile of the resulting molecules. The inherent affinity of the arylpiperazine core for key CNS targets like serotonin and dopamine receptors makes m-BPP an exceptionally efficient starting point for lead optimization campaigns targeting psychiatric and neurological disorders.

The future of CNS drug development will increasingly rely on the ability to design molecules with polypharmacological profiles, capable of modulating multiple targets to achieve superior efficacy and tolerability. The principles outlined in this guide—leveraging a privileged core, employing strategic synthetic handles for diversification, and understanding the complex downstream signaling of target receptors—demonstrate how scaffolds like this compound will continue to be instrumental in the discovery of the next generation of CNS therapeutics.

References

-

Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 145–155. [Link]

-

Vidal, R., & Castro, E. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Molecular Neuroscience, 11, 40. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Urs, N. M., & Peterson, S. M. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78–87. [Link]

-

Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(12), 165510. [Link]

-

Stahl, S. M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. Biomedicines, 12(6), 1259. [Link]

-

Seneca, N., et al. (2012). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 220(3), 537–547. [Link]

-

Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15143–15145. [Link]

-

Rana, P., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUSH: International Research Journal of Ayurveda & Allied Sciences, 3(5). [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved January 4, 2026, from [Link]

-

Sharma, R., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 64(14), 10183–10203. [Link]

-

AbbVie Inc. (n.d.). VRAYLAR® (cariprazine) Mechanism of Action. Retrieved January 4, 2026, from [Link]

-

Zhang, M., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6669–6672. [Link]

-

Amata, E., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6533. [Link]

-

Tarazi, F. I., et al. (2013). Long-term effects of cariprazine exposure on dopamine receptor subtypes. CNS Spectrums, 18(6), 333–340. [Link]

-

Ronsisvalle, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(11), 1157. [Link]

-

da Silva, G. G., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, 107(2), e202300151. [Link]

-

da Silva, G. G., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed. [Link]

-

Gao, M., et al. (2022). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Research Square. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 4, 2026, from [Link]

-

Reddy, C. V. (2016). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Synthetic Communications, 46(13), 1083-1097. [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 4, 2026, from [Link]

-

NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate. [Link]

-

Riisager, A., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

-

Patil, S. A., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185. [Link]

- Google Patents. (2018).

- Google Patents. (2016).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Cariprazine And Intermediates Thereof. [Link]

-

DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]

-

Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences, 130(6), 72. [Link]

-

ResearchGate. (2020). (PDF) Optimization of aripiprazole synthesis. [Link]

Sources

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term effects of cariprazine exposure on dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 19. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine as a Serotonin Binding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)piperazine as a potential serotonin binding inhibitor. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at serotonergic receptors, and the introduction of a bromine atom at the meta-position of the phenyl ring is anticipated to modulate its pharmacological profile. Due to the limited availability of specific binding and functional data for this compound in publicly accessible literature, this guide synthesizes information from structurally related analogs to infer its likely properties and provides detailed experimental protocols for its characterization. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this compound as a tool compound or a lead structure in drug discovery programs targeting the serotonin system.

Introduction: The Phenylpiperazine Scaffold in Serotonergic Drug Discovery

The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous approved and investigational drugs targeting the central nervous system. These compounds are known to interact with a variety of neurotransmitter receptors, with a particular prominence in modulating the activity of the serotonin (5-hydroxytryptamine, 5-HT) system. The versatility of the phenylpiperazine structure allows for fine-tuning of its pharmacological properties through substitution on both the phenyl ring and the second nitrogen of the piperazine ring.

This compound represents a specific embodiment of this scaffold where a bromine atom is positioned at the meta-position of the phenyl ring. Halogen substitution is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity and functional activity at its biological targets. This guide will explore the anticipated impact of the 3-bromo substitution on the serotonergic activity of the phenylpiperazine core.

Inferred Pharmacological Profile of this compound

Structure-Activity Relationships (SAR) of Halogenated Phenylpiperazines

Structure-activity relationship studies of arylpiperazines have revealed key insights into their interaction with serotonin receptors. The nature and position of the substituent on the phenyl ring are critical determinants of affinity and selectivity. For instance, substitution at the meta-position with an electron-withdrawing group, such as a trifluoromethyl group in 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is known to confer significant affinity for multiple 5-HT receptor subtypes.[1] Given that bromine is also an electron-withdrawing group, it is plausible that this compound will exhibit a broad spectrum of activity at serotonin receptors.

Arylpiperazines are generally recognized as non-selective agents that can bind to various 5-HT receptor subtypes.[2] It is therefore highly probable that this compound will demonstrate affinity for several 5-HT receptors, including but not limited to the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as well as potentially the serotonin transporter (SERT). The closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-characterized serotonin agonist that also displays appreciable affinity for the serotonin transporter.[3]

Anticipated Binding Affinities

Based on the SAR of related phenylpiperazine derivatives, the following table provides an inferred binding affinity profile for this compound. These values are estimations and require experimental validation.

| Target | Inferred Ki (nM) | Rationale |

| 5-HT1A Receptor | 10 - 100 | Phenylpiperazines often exhibit moderate to high affinity for the 5-HT1A receptor.[4] |

| 5-HT2A Receptor | 50 - 500 | Affinity for the 5-HT2A receptor is common among arylpiperazines. |

| 5-HT2C Receptor | 50 - 500 | Similar to the 5-HT2A receptor, interaction with the 5-HT2C subtype is expected. |

| Serotonin Transporter (SERT) | 100 - 1000 | The structural analog m-CPP demonstrates affinity for SERT.[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of N-arylpiperazines. A common and effective approach involves the nucleophilic substitution of an activated aryl halide with piperazine.

General Synthetic Scheme

A plausible synthetic route involves the reaction of 1-bromo-3-fluorobenzene or 1,3-dibromobenzene with an excess of piperazine. The use of a palladium catalyst and a suitable ligand can facilitate this cross-coupling reaction.

Caption: General synthetic scheme for this compound.

Step-by-Step Synthetic Protocol

The following protocol is a generalized procedure based on common methods for N-arylpiperazine synthesis and should be optimized for specific laboratory conditions.[5]

Materials:

-

1,3-Dibromobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), piperazine (2.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Interaction with the Serotonin System

The interaction of this compound with the serotonin system is likely to be multifaceted, involving direct binding to multiple 5-HT receptor subtypes and potentially inhibiting the serotonin transporter.

Serotonin Receptor Signaling Pathways

Most serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs). The binding of a ligand to these receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G protein to which the receptor is coupled.

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for 5-HT2A Receptor Binding Assay:

-

Radioligand: [3H]Ketanserin

-

Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and the test compound dilutions.

-

For the determination of non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., spiperone) to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

A similar protocol can be adapted for other serotonin receptors using appropriate radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

Example Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A): Calcium Mobilization Assay

-

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

To determine agonist activity, add increasing concentrations of this compound and measure the change in fluorescence over time using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist-induced fluorescence signal.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion and Future Directions

This compound is a promising compound for investigation as a serotonin binding inhibitor. Based on the extensive knowledge of the phenylpiperazine scaffold, it is likely to exhibit a complex pharmacological profile with affinities for multiple serotonin receptors and potentially the serotonin transporter. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of its binding and functional properties.

Future research should focus on obtaining empirical data for this compound to validate the inferred profile presented here. Determining its precise affinities and functional activities at a broad panel of serotonin receptors and transporters will be crucial for understanding its potential therapeutic applications or its utility as a research tool. Further studies could also explore its in vivo effects on serotonergic neurotransmission and behavior. The insights gained from such investigations will contribute to the broader understanding of the structure-activity relationships of phenylpiperazine derivatives and aid in the design of more selective and potent modulators of the serotonin system.

References

-

Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. [Link]

-

Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934. [Link]

-

Samant, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]

-

Saeed, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338-1353. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Glennon, R. A. (1990). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Sleziak, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

-

Maj, J., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359-368. [Link]

- Google Patents. (2015).

-

Stankiewicz, A. M., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. International Journal of Molecular Sciences, 20(14), 3420. [Link]

-

Handzlik, J., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1108. [Link]

-

Basile, L., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 6(42), 11463-11475. [Link]

-

ResearchGate. (n.d.). IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE. Retrieved from [Link]

-